molecular formula C23H32O2 B3059264 4,4'-Methylenebis(2-tert-butyl-6-methylphenol) CAS No. 96-65-1

4,4'-Methylenebis(2-tert-butyl-6-methylphenol)

Cat. No.: B3059264
CAS No.: 96-65-1
M. Wt: 340.5 g/mol
InChI Key: RKLRVTKRKFEVQG-UHFFFAOYSA-N
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Scientific Research Applications

4,4’-Methylenebis(2-tert-butyl-6-methylphenol) has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

4,4’-Methylenebis(2-tert-butyl-6-methylphenol) is a phenolic antioxidant . Its primary targets are reactive oxygen species (ROS) that can cause oxidative damage to cells .

Mode of Action

As an antioxidant, 4,4’-Methylenebis(2-tert-butyl-6-methylphenol) interacts with ROS, neutralizing them and preventing them from causing cellular damage . It also enhances the overall thermo-reversibility of dicyclopentadiene dicarboxylic acid (DCPDCA) cross-linked bromobutyl rubber (BIIR) matrix .

Biochemical Pathways

The compound’s antioxidant action plays a role in various biochemical pathways related to oxidative stress. By neutralizing ROS, it helps maintain the balance of oxidative and antioxidative reactions in the body .

Pharmacokinetics

Its solubility in water is very low, which might affect its absorption and distribution .

Result of Action

The primary result of the compound’s action is the prevention of oxidative damage to cells. This can have various downstream effects, including the prevention of aging and disease processes associated with oxidative stress . In addition, it activates autophagic flux, leading to the formation of autolysosome puncta and enhancing the antitumor efficacy of belotecan by activating both autophagy and apoptosis .

Action Environment

The efficacy and stability of 4,4’-Methylenebis(2-tert-butyl-6-methylphenol) can be influenced by various environmental factors. For instance, its antioxidant action might be more effective in environments with high levels of oxidative stress . Furthermore, its stability could be affected by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Methylenebis(2-tert-butyl-6-methylphenol) is synthesized by reacting 2-tert-butyl-4-methylphenol with formaldehyde through a carbonyl condensation reaction . The reaction typically occurs under acidic or basic conditions, with the choice of catalyst and solvent influencing the yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of 4,4’-Methylenebis(2-tert-butyl-6-methylphenol) involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize impurities. The product is then purified through crystallization or distillation techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(2-tert-butyl-6-methylphenol) undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: The major products are quinones and other oxidized derivatives.

    Substitution: The products vary depending on the substituent introduced, such as halogenated or nitro-substituted phenols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Methylenebis(2-tert-butyl-6-methylphenol) is unique due to its specific molecular structure, which provides a balance between steric hindrance and antioxidant activity. This balance makes it particularly effective in stabilizing materials without significantly affecting their physical properties.

Properties

IUPAC Name

2-tert-butyl-4-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methyl]-6-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O2/c1-14-9-16(12-18(20(14)24)22(3,4)5)11-17-10-15(2)21(25)19(13-17)23(6,7)8/h9-10,12-13,24-25H,11H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLRVTKRKFEVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=C(C(=C2)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10242070
Record name 6,6'-Di-tert-butyl-4,4'-methylenedi-o-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10242070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96-65-1
Record name 4,4′-Methylenebis(6-tert-butyl-2-methylphenol)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6'-Di-tert-butyl-4,4'-methylenedi-o-cresol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl Antioxidant 720
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Record name 6,6'-Di-tert-butyl-4,4'-methylenedi-o-cresol
Source EPA DSSTox
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Record name 6,6'-di-tert-butyl-4,4'-methylenedi-o-cresol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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